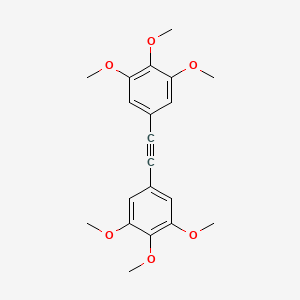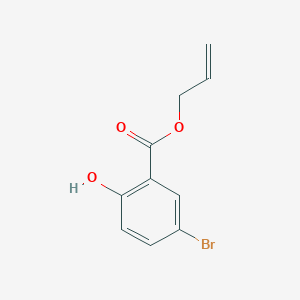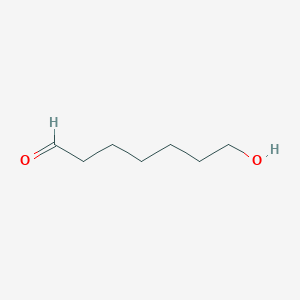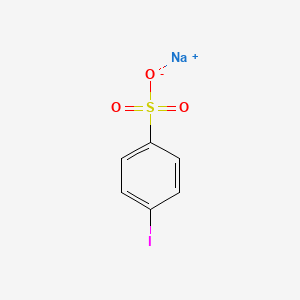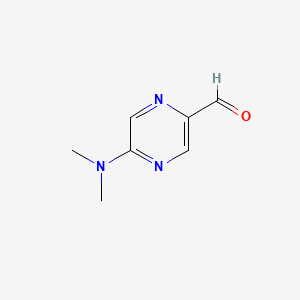
Furan, 2,5-dihydro-2,5-dimethoxy-3-methyl-
Vue d'ensemble
Description
“Furan, 2,5-dihydro-2,5-dimethoxy-3-methyl-” is a chemical compound with the formula C6H10O3 . It is also known by other names such as 2,5-Dimethoxy-2,5-dihydrofuran and 2,5-Dihydro-2,5-dimethoxyfuran .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. One method involves the electrolysis of furan in methanol . Another study reported the formation of a diastereoisomeric mixture of two pairs of enantiomers of 2,5-dihydro-2,5-dimethoxy-2-methylfuran .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, one reaction involves the addition of hydrogen to the compound, resulting in a change in its structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.1418 . It has a boiling point of 434.2 K . The enthalpy of vaporization is 44.2 ± 0.3 kJ/mol .Safety and Hazards
Propriétés
Numéro CAS |
22048-69-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2,5-dimethoxy-3-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C7H12O3/c1-5-4-6(8-2)10-7(5)9-3/h4,6-7H,1-3H3 |
Clé InChI |
XIYIFXQFKNWHKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1OC)OC |
SMILES canonique |
CC1=CC(OC1OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

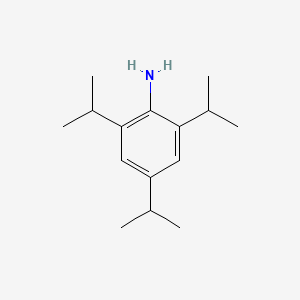
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)
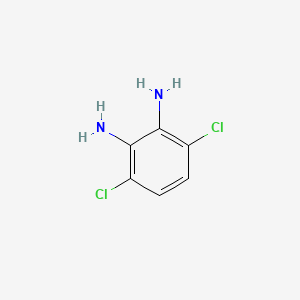
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
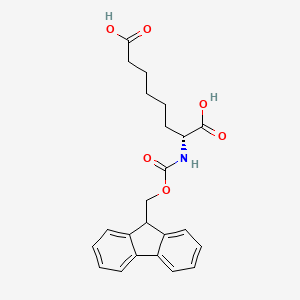
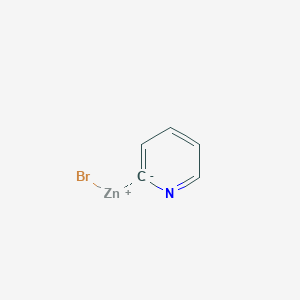
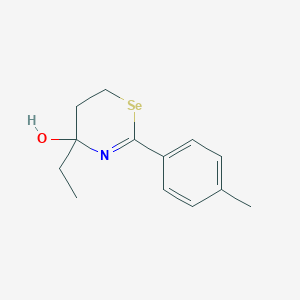
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
